N-(4-Methoxyphenyl)propanamide

Descripción general

Descripción

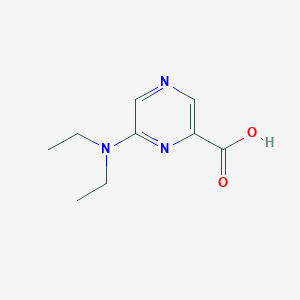

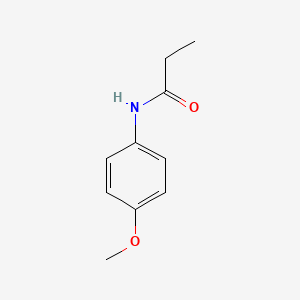

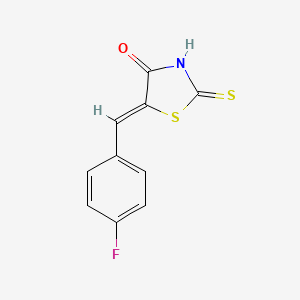

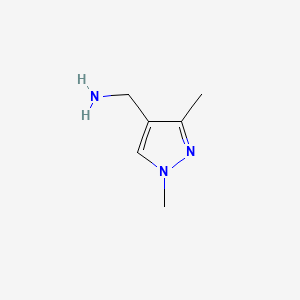

“N-(4-Methoxyphenyl)propanamide” is a compound with the molecular formula C10H13NO2 . It is also known by other names such as N-(4-Methoxyphenyl)propionamide and p-Methoxypropionanilide .

Molecular Structure Analysis

The molecular structure of “N-(4-Methoxyphenyl)propanamide” can be represented by the InChI string:InChI=1S/C10H13NO2/c1-3-10(12)11-8-4-6-9(13-2)7-5-8/h4-7H,3H2,1-2H3,(H,11,12) . This indicates that the compound contains 10 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . Physical And Chemical Properties Analysis

“N-(4-Methoxyphenyl)propanamide” has a molecular weight of 179.22 g/mol . Other computed properties include a XLogP3 of 1.5, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 3 .Aplicaciones Científicas De Investigación

I have conducted a search and found some information on the scientific research applications of N-(4-Methoxyphenyl)propionamide. However, due to the specificity of your request, the details are not as comprehensive as you might need. Below is a synthesized analysis based on the available data:

Antibacterial Activity

A study has synthesized derivatives of N-(4-Methoxyphenyl)propionamide and evaluated them for potential antibacterial activity against known strains of bacteria .

Polymerization Studies

Research has been conducted on the cationic polymerization of related compounds, which could suggest potential applications in polymer synthesis and material science .

Advanced Functional Applications

Incorporation with nanomaterials like graphene and silver nanoparticles for advanced applications has been researched, which may extend to N-(4-Methoxyphenyl)propionamide .

Mecanismo De Acción

C10H13NO2C_{10}H_{13}NO_{2}C10H13NO2

. This article will cover its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.Target of Action

The primary target of N-(4-Methoxyphenyl)propionamide is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK) . EGFR TK is a key player in the regulation of cell growth and differentiation .

Mode of Action

N-(4-Methoxyphenyl)propionamide interacts with the mutant Ser797 residue of EGFR TK . This interaction likely alters the function of EGFR TK, leading to changes in the cellular processes it regulates .

Biochemical Pathways

Given its target, it is likely that it impacts pathways related tocell growth and differentiation .

Result of Action

Given its target, it is likely that it impacts cell growth and differentiation .

Propiedades

IUPAC Name |

N-(4-methoxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-3-10(12)11-8-4-6-9(13-2)7-5-8/h4-7H,3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGOOIQJTIVEDES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334317 | |

| Record name | p-Methoxypropionanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Methoxyphenyl)propanamide | |

CAS RN |

2760-31-8 | |

| Record name | p-Methoxypropionanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What structural features of N-(4-Methoxyphenyl)propanamide are highlighted in the research?

A1: The research focuses on the conformation of N-(4-Methoxyphenyl)propanamide and its implications for electron resonance. The study found a C(=O)—N(H)—Car—Car torsion angle of −33.70 (18)°, indicating that the molecule does not adopt a planar conformation. This non-planar arrangement disrupts resonance across the amide bond and the aromatic ring. [] This structural information is crucial for understanding the molecule's interactions with other systems, like quantum dots, as explored in the second paper.

Q2: How does N-(4-Methoxyphenyl)propanamide interact with CdSe quantum dots and what are the implications of this interaction?

A2: N-(4-Methoxyphenyl)propanamide acts as a "hole acceptor" when interacting with both CdSe quantum dots (QDs) and CdSe/ZnS core-shell quantum dots (CSQDs). [] This means that upon excitation of the quantum dot by light, an electron is promoted to a higher energy level, leaving behind a "hole." N-(4-Methoxyphenyl)propanamide facilitates the transfer of this hole away from the quantum dot. This process, known as hole extraction, is particularly interesting because the research observed both "hot" and "thermalized" hole transfer. Hot hole transfer occurs from a higher energy level before the excited state in the QD has time to relax, while thermalized hole transfer occurs after relaxation to the lowest energy excited state. Understanding these charge transfer dynamics is important for developing efficient photovoltaic and optoelectronic devices.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B1331998.png)

![5-(4-Fluoro-phenyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1332001.png)

![5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1332008.png)

![(3aR,4S,9bS)-6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1332012.png)

![[(3R)-1-azabicyclo[2.2.2]octan-3-yl] acetate](/img/structure/B1332023.png)